molecular formula C25H20N2O6 B11535976 4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B11535976
M. Wt: 444.4 g/mol
InChI Key: LDRDJUGVIIURFJ-KWFUXGMBSA-N
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Description

4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE is a complex organic compound characterized by its unique structural features. This compound contains a benzodioxole moiety, a formamido group, and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2H-1,3-benzodioxole-5-carbaldehyde and 4-methoxyphenylacetic acid, followed by the formation of the formamido group through amidation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-HYDROXYPHENYL)PROP-2-ENOATE
  • 4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE

Uniqueness

The uniqueness of 4-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its reactivity and interactions with biological targets, differentiating it from similar compounds with different substituents.

Properties

Molecular Formula

C25H20N2O6

Molecular Weight

444.4 g/mol

IUPAC Name

[4-[(Z)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]phenyl] (E)-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H20N2O6/c1-30-20-8-2-17(3-9-20)6-13-24(28)33-21-10-4-18(5-11-21)15-26-27-25(29)19-7-12-22-23(14-19)32-16-31-22/h2-15H,16H2,1H3,(H,27,29)/b13-6+,26-15-

InChI Key

LDRDJUGVIIURFJ-KWFUXGMBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)/C=N\NC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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